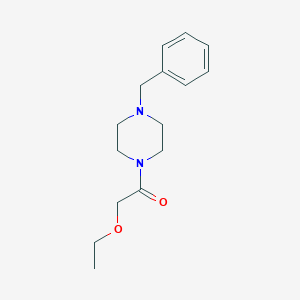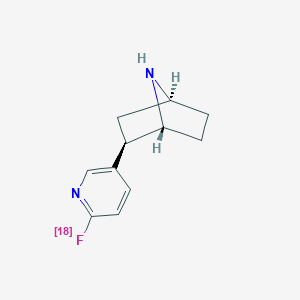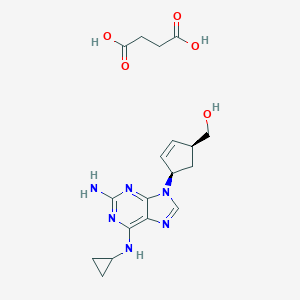
1-(4-Benzylpiperazin-1-yl)-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-ethoxyethanone, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive drug that has been used recreationally for its stimulant effects. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
BZP acts as a dopamine and serotonin agonist, which means it stimulates the release of these neurotransmitters in the brain. This leads to increased levels of dopamine and serotonin, which are associated with feelings of pleasure, motivation, and reward.
Biochemical and Physiological Effects:
BZP has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. BZP also affects the levels of various neurotransmitters in the brain, which can lead to changes in mood, behavior, and perception.
Advantages and Limitations for Lab Experiments
BZP has several advantages for laboratory experiments, including its ability to stimulate dopamine and serotonin release, which can be useful for studying the effects of these neurotransmitters on behavior and cognition. However, BZP also has limitations, including its potential for abuse and its potential side effects on the cardiovascular system.
Future Directions
There are several potential future directions for research on BZP, including its use as a potential treatment for depression, anxiety, and Parkinson's disease. Additionally, further research is needed to better understand the long-term effects of BZP on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
BZP can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and ethoxyacetyl chloride. The synthesis process involves multiple steps, including purification and isolation of the final product.
Scientific Research Applications
BZP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. BZP has also been investigated for its potential use in the treatment of Parkinson's disease.
properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-13-15(18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
InChI Key |
DNTZTNCZEDFDEA-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)


![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)

